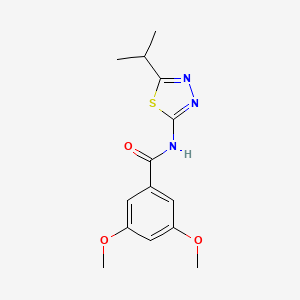![molecular formula C14H22N4O2 B5508201 1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)
1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including condensation reactions, chlorination, nucleophilic substitution, and cyclization. For instance, derivatives of morpholine and pyrimidine have been synthesized through various methods, demonstrating the versatility and complexity of approaches needed to create these compounds. One method involved a rapid and green synthetic approach, establishing a compound through steps like condensation, chlorination, and nucleophilic substitution with an overall yield of 43% (Lei et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, has confirmed the structures of various derivatives, showing significant electronic polarization within the pyrimidine components. The compounds often exhibit strong intramolecular N-H...O hydrogen bonds, which are crucial for their stability and reactivity. For example, the analysis of hydrogen-bonded sheet structures in neutral, anionic, and hydrated morpholin-4-yl substituted pyrimidines revealed the importance of electronic polarization and intramolecular hydrogen bonding (Orozco et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes a range of reactions such as cycloadditions, nucleophilic substitutions, and oxidative transformations. These reactions lead to various derivatives with potential biological activities. For example, the [4+2] cycloaddition reactions of 4-(N-allyl-N-aryl)amino-1,3-diaza-1,3-butadienes with vinyl-, isopropenyl- and chloroketenes have been explored to yield novel pyrimidinone/fused pyrimidinone derivatives (Sharma & Mahajan, 1997).
科学的研究の応用
PET Imaging Agent for Parkinson's Disease
1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone has been explored as a potential PET (Positron Emission Tomography) imaging agent for Parkinson's disease. A study by Wang et al. (2017) synthesized a compound, [11C]HG-10-102-01, using this chemical as a reference standard. The synthesized tracer showed high radiochemical yield and purity, suggesting its applicability in imaging LRRK2 enzyme activity related to Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Synthesis of Dihydropyrimidinone Derivatives
Bhat et al. (2018) detailed the synthesis of novel dihydropyrimidinone derivatives containing the morpholine moiety, where enaminones were synthesized by refluxing 1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone with dimethylformamide dimethylacetal. These derivatives were synthesized efficiently and could have implications in various biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Microwave Assisted Synthesis and Antibacterial Activity
Merugu, Ramesh, and Sreenivasulu (2010) conducted a study on the microwave-assisted synthesis of novel pyrimidines and thiazolidinones using 1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone. These new compounds were screened for their antibacterial activity, indicating potential applications in antimicrobial therapy (Merugu, Ramesh, & Sreenivasulu, 2010).
Mannich Reaction in Synthesis
Aljohani et al. (2019) developed an efficient microwave-assisted synthetic route for Mannich bases from 4-hydroxyacetophenone and secondary amines, where compounds including 1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone were characterized by various spectroscopic methods. This method provides an alternative approach for the synthesis of mono- and disubstituted Mannich bases (Aljohani, Said, Lentz, Basar, Albar, Alraqa, & Ali, 2019).
特性
IUPAC Name |
1-[4-methyl-2-(3-morpholin-4-ylpropylamino)pyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-11-13(12(2)19)10-16-14(17-11)15-4-3-5-18-6-8-20-9-7-18/h10H,3-9H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBQANHKYAETLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-Methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)


![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)

![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)
![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)
![3-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5508203.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)
![4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)